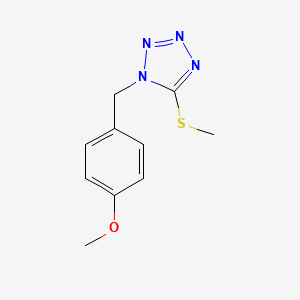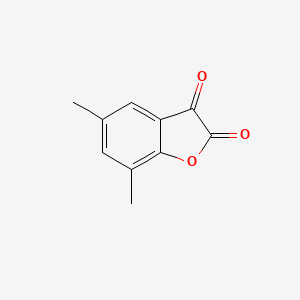
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-methoxybenzyl group and a methylthio group
Métodos De Preparación
The synthesis of 1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 4-methoxybenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then reacted with methylthio isocyanate under controlled conditions to yield the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s interaction with DNA and proteins can also play a role in its biological effects.
Comparación Con Compuestos Similares
1-(4-Methoxybenzyl)-5-(methylthio)-1H-tetrazole can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-1H-tetrazole: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxybenzyl)-5-(methylthio)-1H-imidazole:
1-(4-Methoxybenzyl)-5-(methylthio)-1H-pyrazole: Features a pyrazole ring, which may result in different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H12N4OS |
|---|---|
Peso molecular |
236.30 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C10H12N4OS/c1-15-9-5-3-8(4-6-9)7-14-10(16-2)11-12-13-14/h3-6H,7H2,1-2H3 |
Clave InChI |
CEQDWCNWDIOQSU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C(=NN=N2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B13686242.png)


![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)


![1-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B13686281.png)




![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)
![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)

